molecular formula C20H17NO6S B229587 (2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No. B229587
M. Wt: 399.4 g/mol
InChI Key: AUGNVNKLZLTBNE-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as MTDP, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MTDP belongs to the thiazolidinedione class of compounds, which have been shown to have anti-inflammatory, antioxidant, and antidiabetic effects.

Mechanism of Action

(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and improved lipid metabolism.
Biochemical and Physiological Effects
(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to improve glucose and lipid metabolism by increasing insulin sensitivity and decreasing lipid accumulation in adipose tissue.

Advantages and Limitations for Lab Experiments

(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and has been extensively studied for its potential therapeutic properties. However, one limitation is that it has not been extensively tested in clinical trials, and its safety and efficacy in humans is not well established.

Future Directions

There are several potential future directions for research on (2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid. One area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. It has also been investigated for its potential use in the treatment of cancer, due to its anti-inflammatory and antioxidant effects. Further research is needed to fully understand the therapeutic potential of (2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid and its mechanism of action.

Synthesis Methods

(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can be synthesized using a multi-step reaction process, starting with the condensation of 2-methoxy-4-hydroxybenzaldehyde with 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is further reacted with 4-chloroacetic acid to form (2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid.

Scientific Research Applications

(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic effects, and has been investigated for its potential use in the treatment of various diseases.

properties

Molecular Formula

C20H17NO6S

Molecular Weight

399.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H17NO6S/c1-12-3-6-14(7-4-12)21-19(24)17(28-20(21)25)10-13-5-8-15(16(9-13)26-2)27-11-18(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-10-

InChI Key

AUGNVNKLZLTBNE-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/SC2=O

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)SC2=O

Origin of Product

United States

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